N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
CAS No.: 312608-53-0
Cat. No.: VC4338044
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 312608-53-0 |
|---|---|
| Molecular Formula | C20H20N2O3S |
| Molecular Weight | 368.45 |
| IUPAC Name | N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C20H20N2O3S/c1-12-5-6-13(2)15(9-12)16-11-26-20(21-16)22-19(23)14-7-8-17(24-3)18(10-14)25-4/h5-11H,1-4H3,(H,21,22,23) |
| Standard InChI Key | UMVYWXIMOSVMRF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
Synthesis
The synthesis of N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide would typically involve multi-step organic reactions. Common methods for synthesizing similar thiazole derivatives include the use of thionyl chloride, dimethylformamide, and various amines. Controlled temperatures and inert atmospheres are crucial to minimize side reactions during synthesis.
Biological Activities
Thiazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. While specific data on N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is not available, similar compounds have shown promising results in these areas. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and antiproliferative activities .
Research Findings and Future Directions
Given the potential biological activities of thiazole derivatives, further research on N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide could involve in vitro and in vivo studies to evaluate its efficacy against various pathogens and cancer cell lines. Molecular docking studies could also provide insights into its mechanism of action and potential targets for therapeutic intervention.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume